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Compound of Interest

Compound Name: (R)-Nipecotamide(1+)

Cat. No.: B1238278

For the attention of researchers, scientists, and professionals in drug development, this
document provides a detailed examination of the chemical structure, properties, and known
biological activities of (R)-Nipecotamide in its protonated state, (R)-Nipecotamide(1+).

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a compound of interest
due to its potential pharmacological applications. In biological systems, the nitrogen atom
within the piperidine ring can be protonated, forming the conjugate acid (R)-Nipecotamide(1+),
which is crucial for its interactions within a physiological environment.

Chemical Structure and Physicochemical Properties

(R)-Nipecotamide is a heterocyclic organic compound.[1] Its structure consists of a piperidine
ring substituted with a carboxamide group at the 3-position, with the stereochemistry at this

position being (R).

Table 1: Chemical Identifiers for (R)-Nipecotamide
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Identifier Value

IUPAC Name (3R)-piperidine-3-carboxamide[2]
Molecular Formula CeH12N20[2][3]

SMILES C1C--INVALID-LINK--C(=O)N[2]

InChl Key BVOCPVIXARZNQN-RXMQYKEDSA-NI[2]
CAS Number 168749-30-2[2][3]

Table 2: Physicochemical Properties of Nipecotamide

Property Value Notes

Molecular Weight 128.17 g/mol [2][3]

Melting Point 103-106 °C[4][5] Data for the racemic mixture
Boiling Point 311.7 £ 31.0 °C[3] Predicted

Density 1.060 + 0.06 g/cm3[3] Predicted

pKa 16.50 + 0.20[3] Predicted

Slightly soluble in DMF,

Solubility DMSO, Methanol, and
Water[3]
Appearance White to Off-White Solid[3]

Pharmacological Properties and Mechanism of
Action

The biological activities of nipecotamide have been associated with antithrombotic and
potential neuroprotective effects.

Antithrombotic Activity
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Nipecotamide has been shown to exhibit antithrombotic properties by elevating cyclic
adenosine monophosphate (CAMP) levels in platelets.[1] This increase in intracellular cAMP
enhances platelet function and prevents aggregation induced by adenosine diphosphate
(ADP). The elevation of cAMP is a key signaling mechanism for inhibiting platelet activation.

Signaling Pathway for cAMP-Mediated Inhibition of
Platelet Aggregation

The inhibitory effect of elevated cCAMP on platelet aggregation is mediated through a complex
signaling cascade. The binding of inhibitory agonists, such as prostacyclin (PGlz2), to their Gs-
protein coupled receptors on the platelet surface activates adenylyl cyclase (AC). AC, in turn,
catalyzes the conversion of ATP to cAMP.

Increased levels of CAMP lead to the activation of Protein Kinase A (PKA). PKA then
phosphorylates several downstream targets that collectively inhibit platelet activation. These
include:

« Inhibition of Calcium Mobilization: PKA phosphorylates the inositol triphosphate (IP3)
receptor, which inhibits the release of Ca?* from the dense tubular system.

« Inhibition of Myosin Light Chain (MLC) Phosphorylation: PKA can interfere with the RhoA-
Rho kinase pathway, which is responsible for inhibiting myosin light chain phosphatase
(MLCP). By preventing the inhibition of MLCP, and also by reducing calcium-dependent
activation of myosin light chain kinase (MLCK), PKA ultimately reduces the phosphorylation
of MLC, which is essential for platelet shape change and aggregation.

« Inhibition of Granule Secretion: The overall reduction in intracellular signaling, including
calcium levels and cytoskeletal rearrangement, leads to the inhibition of the release of pro-
aggregatory factors from platelet granules.

Conversely, pro-aggregatory signals, such as those from ADP binding to P2Y12 receptors (a Gi-
coupled receptor), inhibit adenylyl cyclase, leading to a decrease in CAMP levels and promoting
platelet activation.

Figure 1: Simplified signaling pathway of cCAMP-mediated platelet inhibition.
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Neuroprotective Potential

Preliminary research on animal models suggests that nipecotamide may have neuroprotective
properties. These studies have indicated potential improvements in memory and learning, as
well as protection against neurodegenerative conditions like Alzheimer's disease. However,
these findings are based on animal studies, and further clinical research is necessary to
confirm these effects in humans.

It is noteworthy that structurally related isonipecotamide derivatives have been investigated as
dual inhibitors of thrombin and cholinesterase, showing potential for Alzheimer's disease
treatment.[6]

Table 3: In Vitro Inhibitory Activity of a Representative Isonipecotamide Derivative (Compound
1 in source)[7]

Target ICs0 (M) Ki (uM)
Thrombin (bovine) 0.023 £ 0.001 0.018
Factor Xa (human) > 50

Acetylcholinesterase (eeAChE) 0.078 + 0.003 0.058

Butyrylcholinesterase
(eqBChE)

48+0.2 3.2

Note: This data is for an isonipecotamide derivative and not (R)-Nipecotamide itself. It is
presented here for contextual purposes regarding related structures.

Experimental Protocols
General Synthesis of Nipecotamide

Detailed, step-by-step experimental protocols for the asymmetric synthesis of (R)-
Nipecotamide are not readily available in the public domain. However, general methods for the
synthesis of nipecotamide and its derivatives have been described.

One common method for the synthesis of racemic nipecotamide involves the hydrogenation of
nicotinamide.
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Example Protocol for Racemic 3-Piperidinecarboxamide Synthesis[5]

Dissolution: 122.12 g (1.00 mol) of nicotinamide is dissolved in 500 mL of 2-propanol.
o Catalyst Addition: To this solution, 14.4 g of 10% palladium-on-carbon catalyst is added.

o Hydrogenation: The reaction mixture is stirred for 4 hours at 75 °C under a hydrogen
pressure of 0.5 MPa.

« Filtration: Upon completion of the reaction, the palladium-on-carbon catalyst is removed by
filtration. The filter cake is washed with 100 mL of 2-propanol.

o Concentration: The filtrate and washings are combined and concentrated to yield the
product.

This process results in racemic 3-piperidinecarboxamide. The synthesis of the specific (R)-
enantiomer would require either a chiral starting material, a chiral catalyst for asymmetric
hydrogenation, or resolution of the racemic mixture. Asymmetric synthesis of substituted
nipecotic acid derivatives has been achieved starting from chiral N-acyldihydropyridines.

Synthesis of Isonipecotamide Derivatives

For context, a general procedure for the synthesis of related isonipecotamide derivatives has
been reported.[7]

Activation: To a solution of 1-(pyridin-2-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry
DMF (10 mL), TBTU (1.00 mmol) and DIPEA (4.00 mmol) are added.

Coupling: After 30 minutes, the appropriate aniline intermediate (1.2 mmol) is added.

Reaction: The reaction mixture is stirred at room temperature for 72 hours.

Work-up: The product is then isolated and purified.

This provides a general framework for the amide bond formation that is central to these
structures.

Figure 2: General workflow for the synthesis of racemic nipecotamide.
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Conclusion

(R)-Nipecotamide(1+) is the biologically relevant, protonated form of a molecule with
demonstrated antithrombotic activity and potential neuroprotective effects. Its mechanism of
action in platelets via the elevation of cCAMP is a well-understood pathway for inhibiting
aggregation. While specific quantitative pharmacological data and detailed synthesis protocols
for the (R)-enantiomer are not widely published, the available information on the racemic
mixture and related compounds provides a strong foundation for further research and
development. This guide summarizes the current state of knowledge to aid scientists and
professionals in their ongoing investigations into this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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